

Spectroscopic Data Validation for 2,4-Dimethoxypentane: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxypentane

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This guide provides a comprehensive validation of the spectroscopic data for **2,4-dimethoxypentane**, a key chemical intermediate. Through a detailed comparison with its structural isomer, 2,3-dimethoxypentane, this document offers an objective analysis of their spectroscopic properties. The information presented herein is intended to support researchers in confirming the identity, purity, and structure of these compounds in various experimental settings.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for **2,4-dimethoxypentane** and its isomer, 2,3-dimethoxypentane. While experimental ¹H NMR data for **2,4-dimethoxypentane** is not readily available in public databases, predicted values are provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound	Proton	Chemical Shift (ppm)	Multiplicity
2,4-Dimethoxypentane	CH ₃ (at C2/C4)	1.15	Doublet
	CH (at C2/C4)	3.60	
	CH ₂ (at C3)	1.60	
	OCH ₃	3.30	
2,3-Dimethoxypentane	CH ₃ (at C1)	0.95	Triplet
	CH ₂ (at C2)	1.50	
	CH (at C3)	3.40	
	CH ₃ (at C4)	1.10	
	OCH ₃ (at C2/C3)	3.35	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon	Chemical Shift (ppm)
2,4-Dimethoxypentane[1]	C1, C5	20.1
C2, C4	75.8	
C3	43.5	
OCH3	56.0	
2,3-Dimethoxypentane	C1	~10
C2	~78	
C3	~85	
C4	~15	
C5	Not Applicable	
OCH3	~57	

Note: Data for 2,3-dimethoxypentane is based on typical chemical shifts for similar structures and may vary.

Table 3: Mass Spectrometry Data (GC-MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4-Dimethoxypentane[1]	132.1	45, 59, 73, 87
2,3-Dimethoxypentane	132.1	45, 59, 73, 101

Note: Fragmentation patterns for 2,3-dimethoxypentane are predicted based on its structure.

Table 4: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm-1)	Assignment
2,4-Dimethoxypentane (Vapor Phase)[1]	2970-2820	C-H stretch
1460-1440	C-H bend	
1150-1085	C-O stretch (asymmetric)	
2,3-Dimethoxypentane	2970-2820	C-H stretch
1460-1440	C-H bend	
1150-1085	C-O stretch (asymmetric)	

Note: IR data for 2,3-dimethoxypentane is predicted based on functional group analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Transfer the solution to a clean 5 mm NMR tube.

2. ¹H NMR Acquisition:

- The instrument is typically a 300 or 500 MHz spectrometer.
- Acquire the spectrum at room temperature.

- A standard pulse sequence is used to obtain the proton spectrum.
- The number of scans can range from 8 to 64, depending on the sample concentration.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Acquisition:

- The instrument frequency for carbon observation is typically 75 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Chemical shifts are referenced to the deuterated solvent signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[\[2\]](#)

2. GC-MS System and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of ethers (e.g., a non-polar or medium-polar column).
- Injector: Split/splitless injector, typically operated at a temperature of 250°C.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Typically a quadrupole or ion trap mass analyzer.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scanned from m/z 40 to 400.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (for liquid samples):

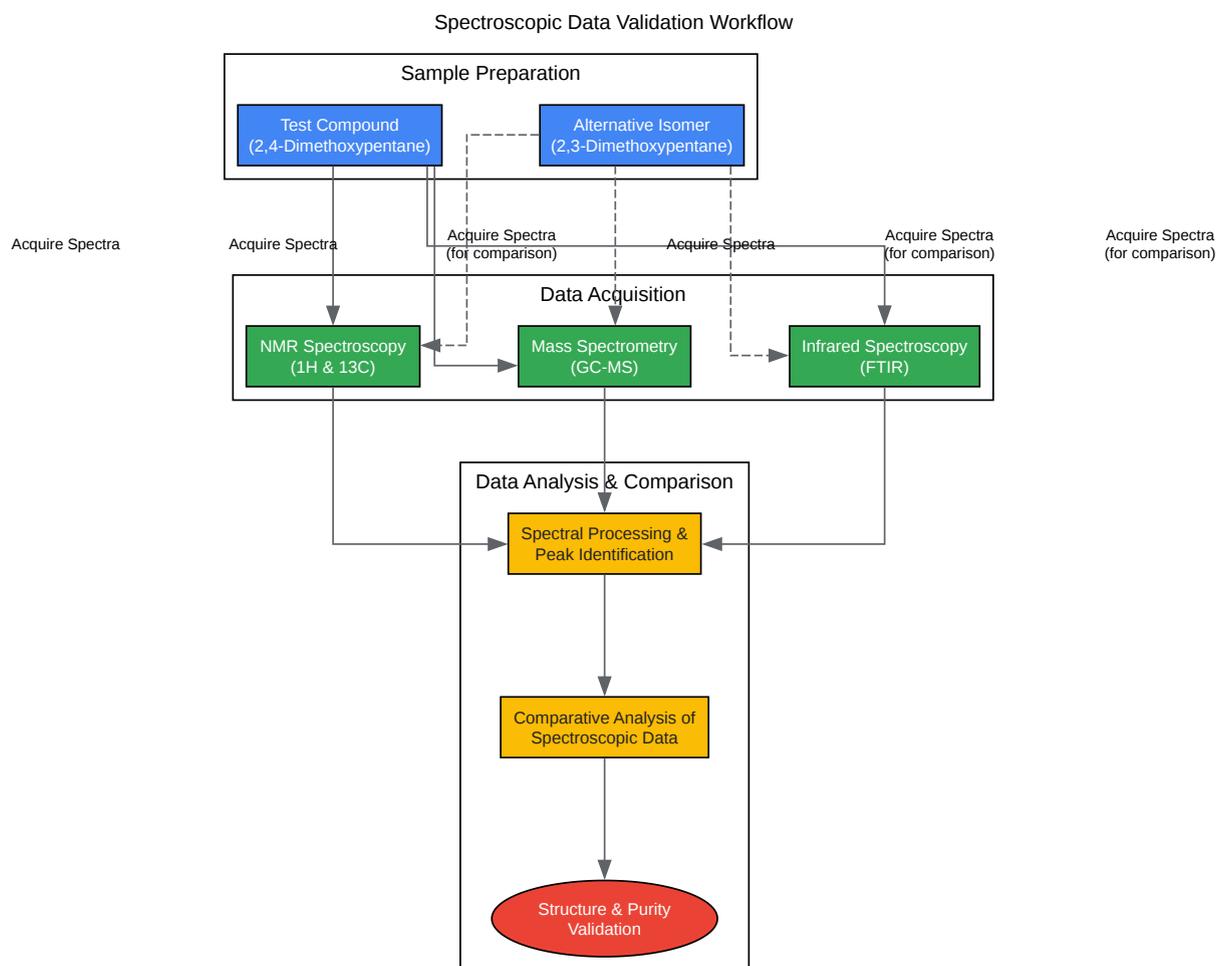
- Neat Liquid: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^[3]
- Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal.^[3]

2. Data Acquisition:

- The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- A background spectrum of the empty sample holder (or the salt plates) is recorded and automatically subtracted from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectroscopic data, from initial sample preparation to final data analysis and comparison.



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Caption: A flowchart illustrating the process of spectroscopic data validation for a target compound and its isomer.

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